
7-n-Propylguanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-n-Propylguanine: is a derivative of guanine, a purine nucleobase found in DNA and RNA. The compound has a propyl group attached to the nitrogen atom at the 7th position of the guanine molecule. This modification can influence the compound’s chemical properties and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-n-Propylguanine can be synthesized through the reaction of 1-n-propyl-1-nitrosourea with DNA in vitro. The reaction is typically carried out at a pH of 7.0 and a temperature of 37°C. The degree of alkylation is proportional to the concentration of 1-n-propyl-1-nitrosourea used .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7-n-Propylguanine undergoes various chemical reactions, including:
Alkylation: The addition of alkyl groups to the guanine molecule.
Depurination: The loss of the purine base from the DNA strand, often catalyzed by acidic conditions.
Common Reagents and Conditions:
Alkylation: Reagents such as 1-n-propyl-1-nitrosourea are commonly used.
Depurination: Acidic conditions favor the depurination process.
Major Products:
Alkylation: Produces this compound and other alkylated guanine derivatives.
Depurination: Results in the formation of apurinic sites in DNA.
Scientific Research Applications
7-n-Propylguanine has several applications in scientific research:
Chemistry: Used as a model compound to study alkylation reactions and DNA damage.
Biology: Investigated for its role in mutagenesis and DNA repair mechanisms.
Medicine: Explored for its potential in cancer research, particularly in understanding the effects of alkylating agents on DNA
Mechanism of Action
The primary mechanism of action of 7-n-propylguanine involves its incorporation into DNA, where it can cause mutations by mispairing during DNA replication. The compound can also lead to the formation of DNA adducts, which can interfere with normal cellular processes and potentially lead to carcinogenesis .
Comparison with Similar Compounds
O6-n-Propylguanine: Another alkylated guanine derivative with a propyl group at the oxygen atom at the 6th position.
N7-Methylguanine: A methylated guanine derivative with a methyl group at the nitrogen atom at the 7th position.
Uniqueness: 7-n-Propylguanine is unique due to its specific alkylation at the nitrogen atom at the 7th position, which can lead to distinct biological effects compared to other alkylated guanine derivatives .
Properties
CAS No. |
33016-34-1 |
|---|---|
Molecular Formula |
C8H11N5O |
Molecular Weight |
193.21 g/mol |
IUPAC Name |
2-amino-7-propyl-1H-purin-6-one |
InChI |
InChI=1S/C8H11N5O/c1-2-3-13-4-10-6-5(13)7(14)12-8(9)11-6/h4H,2-3H2,1H3,(H3,9,11,12,14) |
InChI Key |
IOEUHJXEFHRRFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



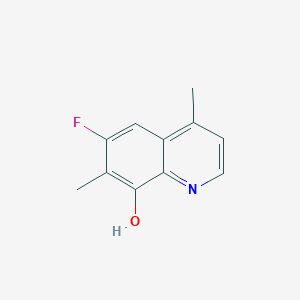
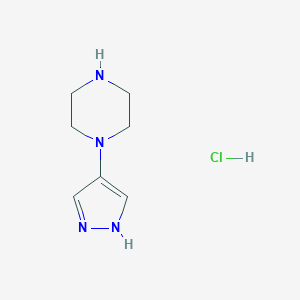
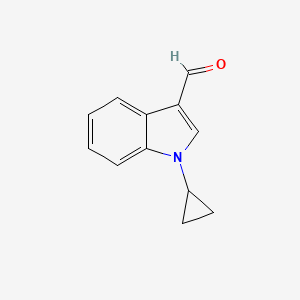
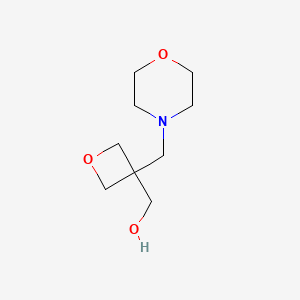

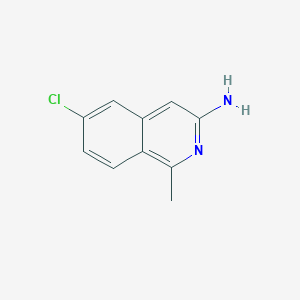
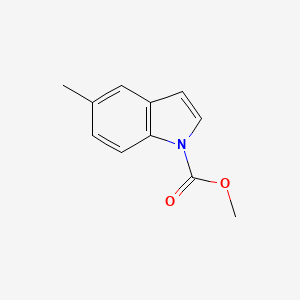
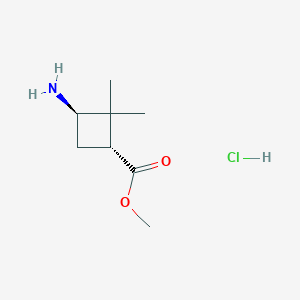
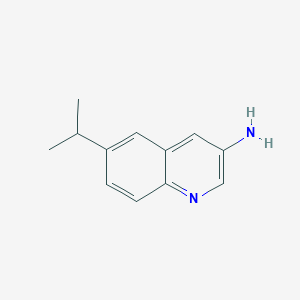

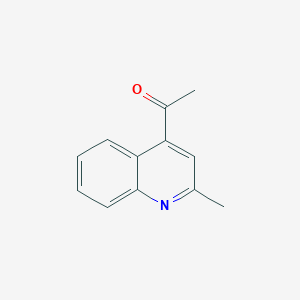
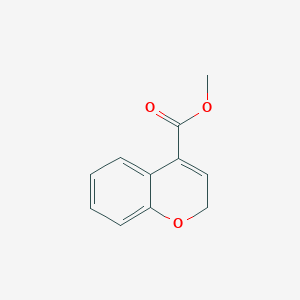
![6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11905446.png)
